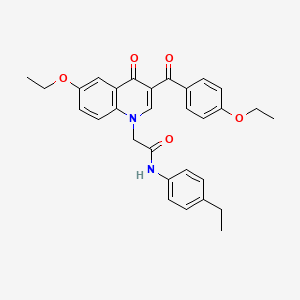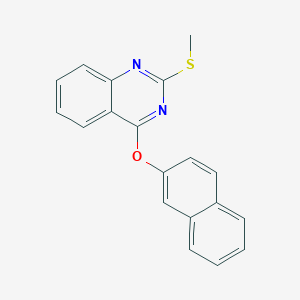
2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline is a chemical compound with the molecular formula C19H14N2OS . Its average mass is 318.392 Da and its monoisotopic mass is 318.082672 Da .
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . It also has a methylsulfanyl and a 2-naphthyloxy group attached to the quinazoline core .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline, such as its melting point, boiling point, and density, were not available in the web search results .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of newly synthesized methylsulfanyl-triazoloquinazoline derivatives, which include the structure of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi, showcasing their broad-spectrum antimicrobial activity. This suggests their potential application in developing new antimicrobial agents (Al-Salahi et al., 2013).
Synthetic Pathways and Reactivity
The synthesis and reactivity of triazolo-annelated quinazolines, which relate to the core structure of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline, have been extensively studied. These studies focus on the synthesis of phenyl-substituted derivatives starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. The reactivity of these compounds towards different reagents opens avenues for creating a diverse array of derivatives with potential biological activities (Al-Salahi, 2010).
Applications in Asymmetric Catalysis
A notable application of quinazoline-containing ligands includes their use in asymmetric rhodium-catalyzed olefin hydroboration. The synthesis of axially chiral quinazoline-containing ligands and their employment in catalysis demonstrates the utility of these compounds in achieving high enantioselectivities in the hydroboration of various vinylarenes. This area of research highlights the potential of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline derivatives in asymmetric synthesis and catalysis (Connolly et al., 2004).
Photocyclization and Synthesis of Polybenzoquinazolines
The intramolecular dehydration of photocyclization has been utilized for the synthesis of polybenzoquinazolines, showcasing the chemical versatility and synthetic utility of quinazoline derivatives. This method involves the condensation of various intermediates, followed by irradiation to yield the target products. Such synthetic strategies highlight the potential of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline derivatives in the construction of complex molecular architectures with interesting optical properties (Wei et al., 2016).
Anticancer Activity
Quinazoline derivatives have been investigated for their potential anticancer activity. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline, have been synthesized and tested for their growth inhibitory properties against various cancer cell lines. Such studies indicate the potential of quinazoline derivatives in the development of new anticancer agents (Deady et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-naphthalen-2-yloxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-23-19-20-17-9-5-4-8-16(17)18(21-19)22-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDYGFPZFHNCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

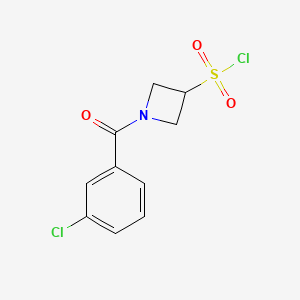
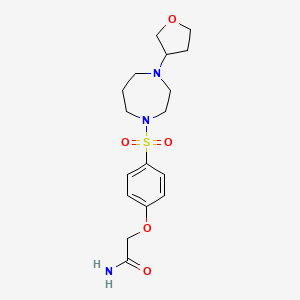
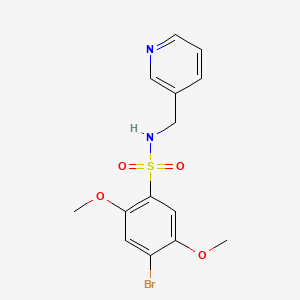
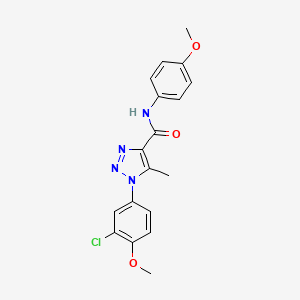
![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)
![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)
![1-(4-Methylphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2671756.png)
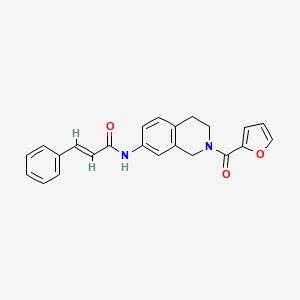
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)
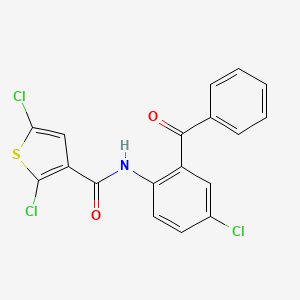
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2671767.png)
